1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine
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Overview
Description
1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound this compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine typically involves the protection of piperazine with Boc groups followed by the introduction of the dichlorophenyl substituent. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1,4-Di-Boc-piperazine. Subsequently, the dichlorophenyl group is introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of deprotected piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting groups can be removed under acidic conditions, revealing the active piperazine moiety .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-Boc-piperazine: Lacks the dichlorophenyl substituent.
1-Boc-piperazine: Contains only one Boc protecting group.
1,4-Di-Boc-2-(4-chlorophenyl)piperazine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine is unique due to the presence of both Boc protecting groups and the dichlorophenyl substituent. This combination imparts specific chemical properties and reactivity, making it valuable for targeted synthesis and applications in various fields .
Properties
Molecular Formula |
C20H28Cl2N2O4 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
ditert-butyl 2-(3,4-dichlorophenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28Cl2N2O4/c1-19(2,3)27-17(25)23-9-10-24(18(26)28-20(4,5)6)16(12-23)13-7-8-14(21)15(22)11-13/h7-8,11,16H,9-10,12H2,1-6H3 |
InChI Key |
ULOLHCVDUNLORU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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